3-Butenylmagnesium bromide

Catalog No.
S1898935
CAS No.
7103-09-5
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenylmagnesium bromide

CAS Number

7103-09-5

Product Name

3-Butenylmagnesium bromide

IUPAC Name

magnesium;but-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

JAUWOQLHLFMTON-UHFFFAOYSA-M

SMILES

[CH2-]CC=C.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Br-]

3-Butenylmagnesium bromide (C₄H₇BrMg), also known as allylmagnesium bromide, is a Grignard reagent. Grignard reagents are organometallic compounds containing a magnesium-carbon bond (C-Mg). They are widely used in organic synthesis for the formation of carbon-carbon bonds []. 3-Butenylmagnesium bromide specifically possesses a three-carbon chain with a double bond at the third position (allylic position) and a magnesium bromide moiety attached to the first carbon.

The significance of 3-butenylmagnesium bromide lies in its ability to act as a nucleophile due to the negative charge density on the carbon atom adjacent to the double bond. This nucleophilicity allows it to react with various electrophiles, introducing a three-carbon allyl group into organic molecules []. This functional group modification is crucial in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and polymers [].


Molecular Structure Analysis

3-Butenylmagnesium bromide features a linear structure with a central magnesium atom (Mg) bonded to a bromine atom (Br) and an allyl group (C₃H₅). The allyl group consists of a three-carbon chain with a double bond between the second and third carbon atoms. The key feature of this structure is the partial negative charge residing on the second carbon (C₂) due to the inductive effect of the double bond. This negative charge makes the C₂ a nucleophilic center susceptible to attack by electron-deficient species.


Chemical Reactions Analysis

3-Butenylmagnesium bromide participates in various reactions for carbon-carbon bond formation. Here are some notable examples with balanced chemical equations:

  • Reaction with Carbonyl Compounds (Aldehyde and Ketone): This reaction forms allylic alcohols.
CH₂=CH-CH₂-MgBr  +  R₂C=O  →  R₂CH-CH=CH₂-OH  +  MgBrCl
  • Reaction with Epoxides: This reaction results in the opening of the epoxide ring and formation of a new carbon-carbon bond.
CH₂=CH-CH₂-MgBr  +  R-CH-CH₂  →  R-CH₂-CH(CH₂-CH=CH₂)OH  +  MgBrCl
  • Reaction with Allylic Halides: This reaction leads to the formation of dienes through a nucleophilic addition-elimination process.
CH₂=CH-CH₂-MgBr  +  CH₂=CH-CH₂-X  →  CH₂=CH-CH=CH-CH₂-CH=CH₂  +  MgBrX (X = Cl, Br, I)

Physical And Chemical Properties Analysis

  • Appearance: Yellow-brown or gray liquid [].
  • Melting Point: Not applicable, as it's a solution.
  • Boiling Point: 65 °C [].
  • Density: 0.937 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like tetrahydrofuran (THF) but reacts violently with water due to its Grignard nature [].
  • Stability: Highly reactive and air- and moisture-sensitive. Needs to be stored under an inert atmosphere [].

3-Butenylmagnesium bromide is a hazardous compound due to its following properties:

  • Flammability: It ignites readily in contact with air or moisture, releasing flammable hydrogen gas [].
  • Reactivity: It reacts violently with water and protic solvents like alcohols, releasing flammable hydrocarbons [].
  • Toxicity: Limited data exists on specific toxicity, but it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Synthesis of Alkenols and Alkenes:

    A prominent application of 3-BMgBr is the formation of carbon-carbon bonds. It reacts with various carbonyl compounds (aldehydes, ketones, esters) through nucleophilic addition, yielding alkenols with a three-carbon chain extension at the double bond. PubChem, 3-Butenylmagnesium bromide: Furthermore, 3-BMgBr can participate in elimination reactions under specific conditions, leading to the formation of substituted alkenes.

  • Synthesis of Complex Molecules:

    -BMgBr serves as a building block in the synthesis of more complex molecules. Its ability to form new carbon-carbon bonds makes it valuable for constructing intricate organic structures. Researchers can employ 3-BMgBr in multi-step synthetic sequences targeting natural products, pharmaceuticals, and functional materials.

  • Exploration of Catalytic Processes:

    Recent research explores the potential of 3-BMgBr in catalytic reactions. By attaching transition metals or other Lewis acids, scientists aim to develop new catalysts for organic transformations. These modified Grignard reagents could offer improved selectivity, efficiency, and sustainability in organic synthesis.

Dates

Modify: 2023-08-16

Explore Compound Types